Superior Autotaxin Substrate Affinity: 25-Fold Lower Km Compared to Synthetic Nucleotide Substrate
2-Lysophosphatidylcholine demonstrates exceptional substrate affinity for autotaxin (ATX/lysoPLD), the enzyme responsible for generating the bioactive lipid mediator lysophosphatidic acid (LPA). Kinetic analysis reveals that the Km value of ATX for LPC is 25-fold lower than that for the synthetic nucleoside substrate p-nitrophenyl-tri-monophosphate, establishing LPC as the physiologically relevant and kinetically preferred substrate [1].
| Evidence Dimension | Autotaxin (ATX) Substrate Affinity (Km) |
|---|---|
| Target Compound Data | Km for LPC = approximately 25-fold lower |
| Comparator Or Baseline | Synthetic nucleoside substrate p-nitrophenyl-tri-monophosphate (Km = baseline) |
| Quantified Difference | 25-fold lower Km (higher affinity) |
| Conditions | Recombinant ATX enzyme assay, in vitro |
Why This Matters
This quantitative differentiation confirms that only native 2-LPC, not synthetic nucleotide substrates or structurally unrelated analogs, accurately models endogenous ATX-mediated LPA production for cancer motility and vascular biology studies.
- [1] Umezu-Goto, M., Kishi, Y., Taira, A., Hama, K., Dohmae, N., Takio, K., Yamori, T., Mills, G. B., Inoue, K., Aoki, J., & Arai, H. (2002). Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production. Journal of Cell Biology, 158(2), 227-233. View Source
